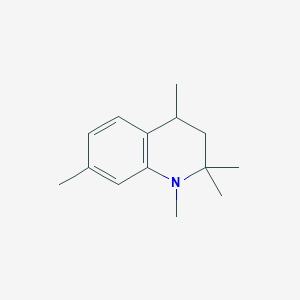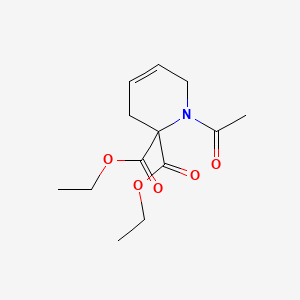
Diethyl 1-acetyl-3,6-dihydropyridine-2,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 1-acetyl-3,6-dihydropyridine-2,2-dicarboxylate is a chemical compound belonging to the dihydropyridine family. Dihydropyridines are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. This compound is characterized by its unique structure, which includes an acetyl group and two ester groups attached to a dihydropyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dihydropyridine derivatives, including diethyl 1-acetyl-3,6-dihydropyridine-2,2-dicarboxylate, can be achieved through the Hantzsch pyridine synthesis. This method involves a multi-component reaction between an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate or ammonia . The reaction typically proceeds under mild conditions and can be catalyzed by various agents to improve yield and efficiency.
Industrial Production Methods
Industrial production of this compound often involves optimizing the Hantzsch synthesis for large-scale operations. This includes using continuous flow reactors and optimizing reaction conditions to ensure high yield and purity. Solvent-free methods and the use of heterogeneous catalysts have also been explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
Diethyl 1-acetyl-3,6-dihydropyridine-2,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The acetyl and ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and manganese dioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
科学研究应用
Diethyl 1-acetyl-3,6-dihydropyridine-2,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential calcium channel blocker for treating cardiovascular diseases.
Industry: Used in the synthesis of various fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of diethyl 1-acetyl-3,6-dihydropyridine-2,2-dicarboxylate involves its interaction with calcium channels. By binding to and blocking voltage-gated L-type calcium channels, it reduces the influx of calcium ions into cells. This leads to vasodilation and a decrease in blood pressure, making it useful in treating hypertension .
相似化合物的比较
Similar Compounds
Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate: Another dihydropyridine derivative used as a hydrogen source in various reactions.
Diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy) phenyl)-1,4-dihydropyridine-3,5-dicarboxylates: Known for their anti-inflammatory and analgesic activities.
Uniqueness
Diethyl 1-acetyl-3,6-dihydropyridine-2,2-dicarboxylate is unique due to its specific acetyl and ester groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a calcium channel blocker sets it apart from other dihydropyridine derivatives .
属性
CAS 编号 |
98234-57-2 |
|---|---|
分子式 |
C13H19NO5 |
分子量 |
269.29 g/mol |
IUPAC 名称 |
diethyl 1-acetyl-2,5-dihydropyridine-6,6-dicarboxylate |
InChI |
InChI=1S/C13H19NO5/c1-4-18-11(16)13(12(17)19-5-2)8-6-7-9-14(13)10(3)15/h6-7H,4-5,8-9H2,1-3H3 |
InChI 键 |
VYVQGCPYBQOLOS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CC=CCN1C(=O)C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


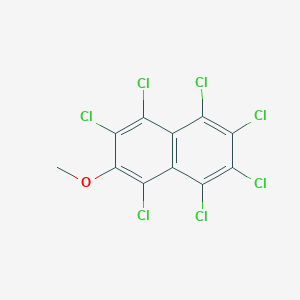
![N-butyl-N-[2-(2,3,4,5,6-pentachlorophenyl)sulfanylethyl]butan-1-amine](/img/structure/B14344562.png)
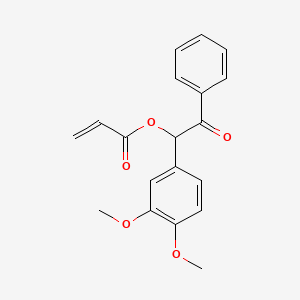

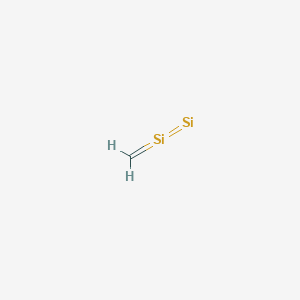
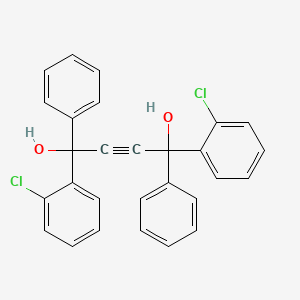
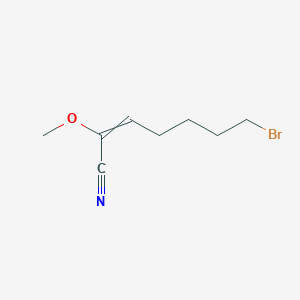
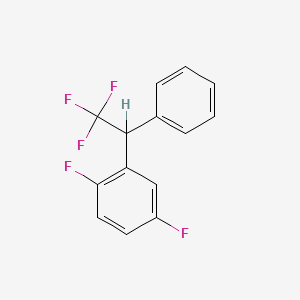
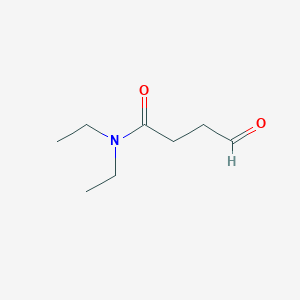
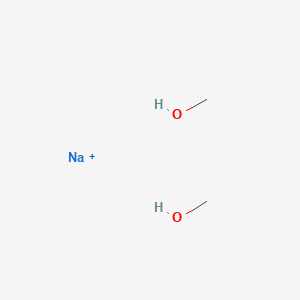
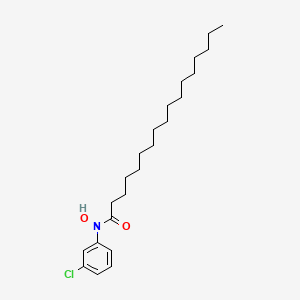
![[Decoxy(oxido)phosphoryl] phosphate](/img/structure/B14344615.png)

